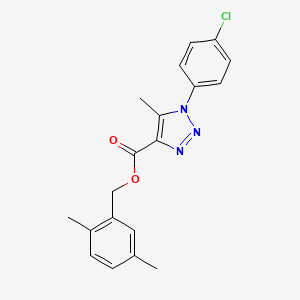
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 2,5-dimethylbenzyl 1H-1,2,3-triazole-4-carboxylate
- 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the 2,5-dimethylbenzyl and 4-chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
生物活性
The compound (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves a multi-step process, primarily utilizing the Huisgen 1,3-dipolar cycloaddition reaction , which is a hallmark of "click chemistry" techniques. The general synthetic route includes:
- Preparation of Azide : This is achieved by reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form a diazonium salt, subsequently treated with sodium azide.
- Preparation of Alkyne : The alkyne precursor is synthesized from 2,5-dimethylbenzyl bromide through a reaction with sodium acetylide.
The reaction conditions are often mild and can be catalyzed by copper(I) salts to enhance yield and efficiency .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have reported that triazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis. Compounds have shown IC50 values in the low micromolar range against cell lines such as MCF-7 and HCT-116 .
- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells by interacting with specific molecular targets .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties . It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing effective inhibition rates. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : This moiety allows for interactions with enzymes or receptors, potentially modulating their activity.
- Chloro and Dimethyl Groups : These substituents may enhance binding affinity to biological targets due to their electronic properties and steric effects .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Antiproliferative Effects : In one study, triazole derivatives were tested against multiple cancer cell lines, revealing that certain compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antibacterial Testing : Another study evaluated the antimicrobial activity against common pathogens. Results indicated that modifications in the phenyl rings significantly affected the potency against bacteria .
特性
IUPAC Name |
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-4-5-13(2)15(10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXKLPLKFQJJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














